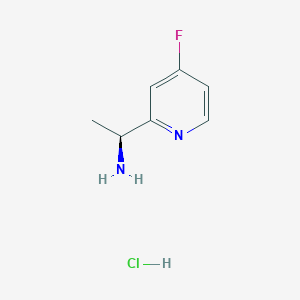

(S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1956434-76-6 |

|---|---|

Molecular Formula |

C7H10ClFN2 |

Molecular Weight |

176.62 g/mol |

IUPAC Name |

(1S)-1-(4-fluoropyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |

InChI Key |

JOKAIRQFJRGXQE-JEDNCBNOSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CC(=C1)F)N.Cl |

Canonical SMILES |

CC(C1=NC=CC(=C1)F)N.Cl |

Origin of Product |

United States |

Asymmetric Synthesis Route:

Modern approaches would favor a catalytic asymmetric synthesis, for instance, through the asymmetric reduction of a corresponding ketimine or the asymmetric amination of a suitable precursor. In such a synthesis, solvent screening would be crucial for optimizing both the chemical yield and the enantiomeric excess (e.e.).

A hypothetical solvent screening for an asymmetric reduction step might yield data similar to that presented in the interactive table below. Please note that this data is illustrative and based on general principles of asymmetric catalysis, not on specific experimental results for this compound.

| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (e.e., %) | Green Chemistry Score (1-10) |

| Toluene | 2.4 | 85 | 92 | 4 |

| Tetrahydrofuran (THF) | 7.6 | 90 | 95 | 3 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 88 | 94 | 7 |

| Isopropyl Acetate (IPAc) | 6.3 | 82 | 90 | 8 |

| Ethanol (B145695) | 24.6 | 95 | 98 | 9 |

| Methanol | 32.6 | 92 | 97 | 6 |

Table is interactive and can be sorted by column headers.

In this hypothetical scenario, ethanol emerges as a superior solvent, offering a high yield and excellent enantioselectivity while also having a favorable green chemistry profile. The use of greener solvents like 2-MeTHF and IPAc would also be explored as alternatives to less desirable options like THF.

Waste Minimization Strategies:

Beyond solvent selection, several other strategies would be employed to minimize waste in the synthesis of (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl:

Atom Economy: The synthesis would be designed to maximize the incorporation of atoms from the starting materials and reagents into the final product. Catalytic methods are inherently more atom-economical than stoichiometric approaches.

Catalyst Recycling: If a homogeneous or heterogeneous catalyst is used, methods for its recovery and reuse would be developed to reduce waste and cost.

Process Intensification: The use of continuous flow chemistry or other process intensification technologies can reduce solvent usage, improve heat and mass transfer, and minimize the generation of byproducts.

Telescoping Reactions: Combining multiple synthetic steps into a single, "one-pot" process without isolating intermediates can significantly reduce solvent use for work-ups and purifications.

Byproduct Valorization: Efforts may be made to find applications for any significant byproducts generated during the synthesis, turning a waste stream into a valuable product.

By systematically applying these principles of solvent selection and waste minimization, a robust, sustainable, and cost-effective manufacturing process for this compound can be developed.

Computational and Theoretical Studies of S 1 4 Fluoropyridin 2 Yl Ethanamine Hcl

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a powerful lens to investigate the mechanisms of chemical reactions at the molecular level. rsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies, providing a detailed understanding of the reaction pathway. For a molecule like (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl, this can be particularly useful in understanding its synthesis and reactivity.

For instance, the stereoselective synthesis of this chiral amine can be studied using computational methods. Different catalytic cycles and the role of chiral ligands can be modeled to understand the origin of enantioselectivity. DFT calculations are commonly employed to map out the energy profile of the reaction.

The general workflow for such a study involves:

Reactant and Product Optimization: The geometries of the reactants, products, and any catalysts or intermediates are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures connecting reactants and products. A key characteristic of a transition state is that it has exactly one imaginary vibrational frequency.

Energy Profile Construction: The energies of all stationary points (reactants, intermediates, transition states, and products) are calculated to construct a potential energy profile for the reaction. This profile reveals the energy barriers (activation energies) for each step.

Analysis of Intermolecular Interactions: Non-covalent interactions, such as hydrogen bonding or steric effects, that influence the reaction pathway and stereoselectivity can be analyzed.

Illustrative Data for a Hypothetical Reaction Step:

The following table illustrates the kind of energetic data that would be generated from a computational study of a key step in a hypothetical stereoselective synthesis of (S)-1-(4-Fluoropyridin-2-YL)ethanamine.

| Species | Relative Energy (kcal/mol) |

| Reactants + Catalyst | 0.0 |

| Pre-reaction Complex | -5.2 |

| Transition State (S-pathway) | +15.8 |

| Transition State (R-pathway) | +18.3 |

| Intermediate | -10.1 |

| Product + Catalyst | -25.6 |

This illustrative data suggests that the transition state leading to the (S)-product is lower in energy than the one leading to the (R)-product, which would explain the enantioselectivity of the reaction.

Future Research Directions and Unexplored Potential

Novel Biocatalysts and Engineered Enzymes for Enantioselective Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical manufacturing. While traditional chemical methods have been effective, the field is increasingly turning to biocatalysis for greener, more efficient, and highly selective alternatives. The application of biocatalysis for producing chiral amines has become an attractive tool in modern synthetic chemistry, offering access to enantiopure molecules. researchgate.netresearchgate.net

Research in this area will likely focus on the discovery and engineering of novel enzymes capable of producing (S)-1-(4-Fluoropyridin-2-YL)ethanamine with high enantiomeric excess (e.e.) and yield. Key enzyme classes that hold significant promise include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone precursor (4-fluoro-2-acetylpyridine). The primary challenge lies in identifying or engineering transaminases that accept this specific substrate and exhibit the desired (S)-selectivity. Future work will involve screening diverse microbial sources and employing directed evolution to enhance enzyme activity, stability, and substrate scope. The development of highly efficient transaminases could lead to streamlined, environmentally benign processes for manufacturing this and other chiral amines. rsc.org

Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs): These enzyme classes offer alternative biocatalytic routes. IREDs catalyze the asymmetric reduction of pre-formed imines, while AmDHs facilitate the reductive amination of ketones. Research into these enzymes for application to fluorinated pyridyl ketones is still an emerging area, representing a significant opportunity for innovation.

The table below outlines potential biocatalytic routes and the research required to develop them.

| Enzyme Class | Catalytic Reaction | Precursor | Key Research & Development Areas |

| Transaminase (TA) | Asymmetric Amination | 4-fluoro-2-acetylpyridine | Enzyme screening, directed evolution for (S)-selectivity and substrate acceptance, process optimization. |

| Imine Reductase (IRED) | Asymmetric Imine Reduction | N-substituted imine of 4-fluoro-2-acetylpyridine | Development of stable imine precursors, discovery of IREDs with high stereoselectivity for pyridyl substrates. |

| Amine Dehydrogenase (AmDH) | Reductive Amination | 4-fluoro-2-acetylpyridine | Engineering AmDHs for enhanced stability and cofactor regeneration, broadening substrate scope to include pyridyl ketones. |

Development of Continuous Flow Processes for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. nih.govmdpi.commdpi.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater consistency in product quality. mdpi.commdpi.com The development of a continuous flow process for the synthesis of (S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl is a logical next step for industrial-scale production.

Future research in this domain will concentrate on several key aspects:

Integration of Catalysis: Designing flow reactors that incorporate either immobilized enzymes (as discussed in 6.1) or heterogeneous chemical catalysts. Packed-bed reactors are particularly appealing as they allow for catalyst reuse and minimize contamination of the product stream. nih.gov

Multi-step Telescoped Synthesis: Developing a continuous sequence where the formation of the chiral amine and its subsequent conversion to the hydrochloride salt occur in a single, uninterrupted process. This "telescoped" approach eliminates the need for isolating intermediates, thereby reducing waste and shortening production timelines. nih.govmdpi.com

Process Analytical Technology (PAT): Implementing in-line analytical tools (e.g., spectroscopy) to monitor reaction progress and critical quality attributes in real-time. This enables precise process control and ensures the final product meets specifications.

A potential multi-step flow synthesis could be designed as shown in the table below.

| Stage | Process | Technology | Key Advantages |

| 1. Amination | Asymmetric reductive amination | Packed-bed reactor with immobilized biocatalyst or chiral catalyst | High selectivity, catalyst reusability, controlled reaction conditions. |

| 2. Extraction | Liquid-liquid extraction | Membrane-based or microfluidic separators | Automated, efficient separation of product from aqueous phase. |

| 3. Salt Formation | Acid addition and precipitation | Crystallization flow reactor | Controlled crystal size and morphology, consistent product quality. |

| 4. Isolation | In-line filtration and drying | Continuous filtration and drying units | Automated product isolation, reduced manual handling. |

Advanced Spectroscopic and Chiral Sensing Technologies

Accurately and rapidly determining the enantiomeric excess (e.e.) of chiral compounds is critical during both process development and quality control. While chiral High-Performance Liquid Chromatography (HPLC) is the standard method, it can be time-consuming. Future research will focus on faster, more direct analytical techniques for (S)-1-(4-Fluoropyridin-2-YL)ethanamine.

¹⁹F NMR Spectroscopy: The presence of a fluorine atom in the molecule makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool. mdpi.comkaist.ac.kracs.org In the presence of a chiral solvating agent or a chiral derivatizing agent, the fluorine signals of the two enantiomers can be resolved, allowing for direct and precise e.e. determination. mdpi.comrsc.org This method is often faster than chromatography and can be used to analyze crude reaction mixtures. acs.org

Chiroptical Sensing: This involves using a chiral host molecule that forms diastereomeric complexes with the enantiomers of the analyte, resulting in a distinct change in a spectroscopic signal, such as fluorescence or circular dichroism (CD). rsc.orgacs.org Research into developing specific π-extended acyclic cucurbiturils or metal complexes that can selectively bind to this chiral amine could lead to high-throughput methods for screening asymmetric reactions. rsc.orgacs.org

Indicator Displacement Assays (IDA): In this technique, a chiral analyte displaces an indicator from a receptor, causing a visible color or fluorescence change. The magnitude of this change can be correlated with the e.e. of the sample. acs.org Developing an IDA system for this specific amine would provide a rapid, visual method for enantiomeric analysis, suitable for high-throughput screening applications. nih.gov

The following table compares these advanced analytical methods.

| Technology | Principle | Potential Application | Advantages |

| ¹⁹F NMR with Chiral Agents | Formation of diastereomeric species leading to distinct ¹⁹F signals for each enantiomer. | Accurate e.e. determination in development and QC labs. | High precision, rapid analysis, suitable for complex mixtures. kaist.ac.kracs.org |

| Chiroptical Sensing | Host-guest complexation induces a measurable change in circular dichroism or fluorescence. | High-throughput screening of catalysts and reaction conditions. | Very fast, low sample consumption, potential for real-time monitoring. rsc.orgacs.org |

| Indicator Displacement Assay | Competitive binding between analyte and indicator with a chiral receptor. | Rapid qualitative or semi-quantitative screening. | Visual detection, simple instrumentation, cost-effective. acs.org |

Exploration of Structure-Reactivity Relationships in Complex Chemical Space

Understanding how the structure of (S)-1-(4-Fluoropyridin-2-YL)ethanamine influences its chemical reactivity is crucial for designing new synthetic routes and predicting its behavior in complex chemical environments. The interplay between the electron-withdrawing fluorine atom, the basic nitrogen atoms of the pyridine (B92270) ring and the amine side chain, and the chiral center defines its unique properties.

Future research will leverage both computational and experimental approaches to map this structure-reactivity landscape:

Computational Modeling: Using methods like Density Functional Theory (DFT), researchers can calculate properties such as charge distribution, electrostatic potential maps, and bond dissociation energies. researchgate.netrsc.org These calculations can predict the most likely sites for electrophilic or nucleophilic attack, explain the influence of the fluorine substituent on the reactivity of the pyridine ring, and guide the design of new derivatives with tailored properties. mdpi.comnih.gov

Systematic Derivatization: Synthesizing a library of analogs by modifying the position of the fluorine atom, introducing other substituents on the pyridine ring, or altering the structure of the side chain. By systematically studying the reactivity of these new compounds, researchers can build quantitative structure-activity relationship (QSAR) models.

Mechanistic Studies: Investigating the detailed mechanisms of reactions involving this amine, for example, in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This knowledge is essential for optimizing reaction conditions and overcoming synthetic challenges. The unique electronic properties conferred by the fluorine atom can significantly impact the stability of reaction intermediates and transition states. nsf.gov

A systematic study could explore the parameters outlined below.

| Structural Modification | Property to Investigate | Method of Analysis | Expected Outcome |

| Position of Fluorine (e.g., 3-F, 5-F, 6-F) | pKa of pyridine nitrogen and side-chain amine; regioselectivity in aromatic substitution. | Potentiometric titration; experimental reaction screening combined with DFT calculations. | Understanding of electronic effects on basicity and reactivity. |

| Additional Ring Substituents (e.g., -CH₃, -Cl, -OCH₃) | Nucleophilicity of the side-chain amine; susceptibility to oxidation. | Kinetic studies of standard reactions (e.g., acylation); cyclic voltammetry. | Predictive models for the reactivity of more complex analogs. |

| Side-Chain Homologation or Branching | Steric hindrance in binding interactions; stability of metal complexes. | X-ray crystallography of derivatives and their complexes; NMR titration experiments. | Insight into how the chiral moiety interacts with other molecules or catalysts. |

By pursuing these future research directions, the scientific community can enhance the synthetic accessibility, scalability, and analytical understanding of this compound, further solidifying its role as a valuable component in the development of new medicines.

Q & A

Q. What analytical techniques are essential for quantifying trace impurities in bulk samples?

- Methodology :

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to detect <0.1% impurities (e.g., des-fluoro byproducts) .

- NMR : 19F NMR at 470 MHz identifies fluorinated degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.